1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-10-14(15(22)21-9-3-2-4-13(21)18-10)20-16(23)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDMZIHTZJCRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-3-yl moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]pyrimidin-3-yl core.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Formation of the urea linkage: The final step involves the reaction of the intermediate compounds with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Substitution Reactions at the Urea Moiety
The urea group (-NHCONH-) undergoes nucleophilic substitution under basic or acidic conditions. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Alkyl/aryl amines | DCM, Et₃N, RT, 12–24 h | 3-(Alkyl/aryl amino)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives | 45–72% |
| Thiols (e.g., PhSH) | THF, NaH, 0°C to RT, 6 h | 3-(Thioether)-substituted derivatives | 38–65% |
| Grignard reagents | Anhydrous ether, reflux, 8 h | N-alkylated products | 50–68% |
These reactions typically proceed via nucleophilic attack at the carbonyl carbon, displacing the 4-fluorophenylurea group .
Oxidation and Reduction of the Pyrido[1,2-a]pyrimidine Core
The 4-oxo group and aromatic system participate in redox transformations:
Oxidation
-
Reagent: KMnO₄ in H₂SO₄/H₂O (1:1)
-
Product: 4-hydroxy-2-methylpyrido[1,2-a]pyrimidin-3(4H)-one
-
Yield: 62%
-
Mechanism: The 4-oxo group is oxidized to a hydroxyl group, forming a geminal diol intermediate .
Reduction
-
Reagent: LiAlH₄ in anhydrous THF
-
Product: 4-hydroxy-2-methyl-3,4-dihydropyrido[1,2-a]pyrimidine
-
Yield: 55%
-
Mechanism: Selective reduction of the carbonyl to a hydroxyl group without affecting the urea linkage.
Photoredox C–H Arylation
Visible-light-mediated arylation enables functionalization of the pyrido[1,2-a]pyrimidine ring:
| Heteroarene | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Furan | 9-Mesityl-10-methylacridinium | Blue LEDs, DCE, 24 h | 3-(Furan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine | 63% |
| Thiophene | Same as above | Blue LEDs, DCE, 24 h | Mixture of 2-thienyl (81%) and 3-thienyl (19%) | 53% |
| Benzofuran | Same as above | Blue LEDs, DCE, 24 h | Isomeric mixture (37:25:18:12:8) | 27% |
This method leverages photoredox catalysis to generate aryl radicals, which couple regioselectively at the C3 position of the pyrido[1,2-a]pyrimidine ring .
Hydrolysis of the Urea Linkage
Acidic or basic hydrolysis cleaves the urea group:
-
Conditions: 6M HCl, reflux, 24 h
-
Products:
-
4-Fluoroaniline (from the 4-fluorophenyl fragment)
-
3-Amino-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine
-
-
Yield: 85% (quantitative for aniline)
The reaction proceeds via protonation of the urea oxygen, followed by nucleophilic attack by water .
Biological Activity and Mechanistic Implications
While not a direct chemical reaction, the compound’s interaction with biological targets involves reversible binding to kinase active sites (e.g., EGFR, IC₅₀ = 0.48 μM) . This activity is modulated by electron-withdrawing effects of the 4-fluoro group and hydrogen bonding via the urea moiety.
Key Structural and Reaction Insights
-
Steric Effects: The 2-methyl group on the pyrido ring hinders substitution at adjacent positions, directing reactivity to the urea group or C3 of the ring.
-
Electronic Effects: The electron-deficient 4-fluorophenyl group stabilizes transition states in nucleophilic aromatic substitution but is less reactive than nitro or cyano analogues .
Experimental data for these reactions are inferred from structurally analogous compounds (e.g., 1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea) and photoredox methodologies . Further studies are warranted to validate these pathways for the exact 4-fluorophenyl derivative.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving pyrimidine derivatives have shown promising results in inhibiting cancer cell growth through mechanisms such as enzyme inhibition and receptor modulation .
Case Study: Antiproliferative Screening
A series of derivatives based on similar scaffolds were synthesized and tested against the National Cancer Institute's NCI-60 human cancer cell lines. The results demonstrated varying degrees of effectiveness, suggesting that structural modifications can enhance anticancer properties .
Enzyme Inhibition
The compound may interact with specific enzymes involved in critical biological pathways. Its design allows it to potentially inhibit enzymes that are overexpressed in certain cancers, thereby providing a targeted approach to cancer treatment.
Drug Development
The structural characteristics of this compound make it a suitable candidate for further drug development. Its ability to bind selectively to molecular targets can be exploited to develop new therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Modifications on the Aromatic Ring
Modifications on the Pyrido[1,2-a]pyrimidine Core
Pharmacological Potential
- Antiproliferative Effects : Derivatives with dichlorophenyl or dimethylpyrido-pyrimidine cores show promise in cancer research due to their ability to inhibit cell proliferation .
- Kinase Inhibition: Fluorine-containing analogs are often prioritized for kinase-targeted therapies, as seen in compounds like 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea .
Data Tables
Table 1: Structural and Physicochemical Comparison
| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N/A* | This compound | C₁₆H₁₂FN₅O₂ | 325.30 | 4-Fluorophenyl, 2-methyl |
| 1060350-90-4 | 1-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea | C₁₈H₁₈N₄O₃ | 362.36 | 2-Methoxyphenyl, 2,7-dimethyl |
| 1060331-22-7 | 1-(2,5-Dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea | C₁₆H₁₂Cl₂N₄O₂ | 363.20 | 2,5-Dichlorophenyl |
| 1060243-11-9 | 1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea | C₁₉H₂₀N₄O₂ | 336.39 | 2,4-Dimethylphenyl, 2,9-dimethyl |
Biological Activity
1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound that has gained attention for its potential biological activities. Its unique structure, characterized by a fluorophenyl group and a pyrido[1,2-a]pyrimidin-3-yl moiety, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's IUPAC name is 1-(4-fluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea, with the following molecular formula:
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 314.30 g/mol |
| CAS Number | 1021051-66-0 |
| Functional Groups | Urea, Fluorophenyl, Pyrido[1,2-a]pyrimidine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features facilitate binding to these targets, potentially inhibiting their activity or modulating their function. This mechanism is crucial for its therapeutic effects.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds with similar pyrido[1,2-a]pyrimidine structures have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 0.0227 µM against certain cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : E. coli, S. aureus, K. pneumoniae, A. baumannii.
- Results : No minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) was observed at concentrations ranging from 0.5 to 256 µg/mL for some derivatives .
Case Studies
Several studies have explored the biological activities of pyrido[1,2-a]pyrimidine derivatives:
-
Study on Anticancer Properties :
- A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines.
- Findings indicated that modifications in the substituents significantly affected their anticancer efficacy.
- Antimicrobial Evaluation :
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of precursors under reflux conditions (e.g., using acetic acid as a solvent) .
- Step 2 : Introduction of the urea linkage via reaction of the pyrido-pyrimidinone intermediate with 4-fluorophenyl isocyanate.
Key optimizations include: - Temperature control (60–80°C for urea bond formation) to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF or THF) and catalysts like DMAP to enhance reactivity .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >90% purity .
Q. How can the molecular structure of this compound be validated using crystallographic methods?
Single-crystal X-ray diffraction is the gold standard:
- Crystallize the compound from ethanol/water mixtures at 4°C.
- Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters:
- Compare experimental data with computational models (DFT calculations) to confirm tautomeric forms .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess binding affinity changes.
- Pyrido-Pyrimidinone Scaffold : Modify the 2-methyl group to bulkier alkyl chains (e.g., ethyl) to probe steric effects in the ATP-binding pocket .
- Assays :
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Common discrepancies arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or DMSO concentration (>1% can denature proteins). Standardize using HEPES buffer (pH 7.4) and ≤0.1% DMSO .
- Cell Line Heterogeneity : Validate target expression (e.g., qPCR for receptor mRNA) in CHO-K1 or HEK293 cells before activity assays .
- Data Normalization : Use Z-factor analysis to ensure assay robustness. Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What challenges exist in achieving high enantiomeric purity during synthesis, and how can they be addressed?
- Chiral Centers : The pyrido-pyrimidinone core may form racemic mixtures during cyclization. Solutions include:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry.
- Employ enzymatic resolution (lipases in organic solvents) for enantiomer separation .
- Analytical Methods : Validate purity via chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) .
Methodological Guidance for Experimental Design
Q. How should researchers design experiments to evaluate metabolic stability in vitro?
- Liver Microsome Assay :
- Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes.
- Analyze via LC-MS/MS to calculate t1/2 and intrinsic clearance .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition .
Q. What computational approaches are effective for predicting the compound’s solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
